
E3 Ligase Ligand-linker Conjugate 91
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 Ligase Ligand-linker Conjugate 91: is a specialized compound used in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimeric molecules (PROTACs) which incorporate a ligand for the E3 ubiquitin ligase and a linker . This compound plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of proteins within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 91 involves the conjugation of a ligand for the E3 ubiquitin ligase with a linker. The synthetic route typically includes the following steps:
Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques.
Linker Attachment: The synthesized ligand is then attached to a linker molecule.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: E3 Ligase Ligand-linker Conjugate 91 undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Coupling Reactions: These reactions are used to attach the ligand to the linker molecule.
Common Reagents and Conditions:
Coupling Reagents: Commonly used coupling reagents include carbodiimides and phosphonium salts.
Reaction Conditions: Typical reaction conditions involve controlled temperatures, solvents like dimethyl sulfoxide, and inert atmospheres to prevent unwanted side reactions.
Major Products: The major product formed from these reactions is the this compound itself, which is a stable and functional conjugate ready for use in targeted protein degradation .
Applications De Recherche Scientifique
E3 Ligase Ligand-linker Conjugate 91 has a wide range of scientific research applications, including:
Mécanisme D'action
E3 Ligase Ligand-linker Conjugate 91 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for maintaining protein homeostasis within the cell .
Comparaison Avec Des Composés Similaires
E3 Ligase Ligand-linker Conjugate 91 is unique in its ability to form stable and functional conjugates for targeted protein degradation. Similar compounds include:
Cereblon-based PROTACs: These use cereblon as the E3 ligase ligand.
Von Hippel-Lindau-based PROTACs: These use von Hippel-Lindau as the E3 ligase ligand.
Inhibitor of Apoptosis Protein-based PROTACs: These use inhibitor of apoptosis protein as the E3 ligase ligand.
Each of these compounds has its own unique properties and applications, but this compound stands out for its versatility and effectiveness in targeted protein degradation .
Propriétés
Formule moléculaire |
C35H52N6O7S |
|---|---|
Poids moléculaire |
700.9 g/mol |
Nom IUPAC |
tert-butyl 4-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C35H52N6O7S/c1-23-29(49-22-37-23)25-10-8-24(9-11-25)19-36-31(44)27-18-26(42)20-41(27)32(45)30(34(2,3)4)38-28(43)21-47-17-16-39-12-14-40(15-13-39)33(46)48-35(5,6)7/h8-11,22,26-27,30,42H,12-21H2,1-7H3,(H,36,44)(H,38,43)/t26-,27+,30-/m1/s1 |
Clé InChI |
TZEQJKOKYFRKJR-HRHHFINDSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN4CCN(CC4)C(=O)OC(C)(C)C)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN4CCN(CC4)C(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



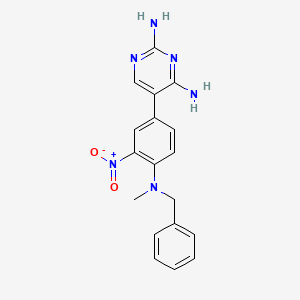
![17-Acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-4-one](/img/structure/B12380815.png)
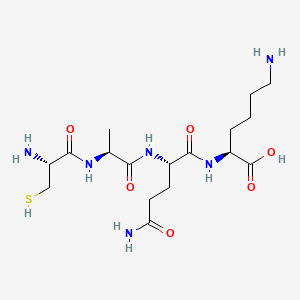
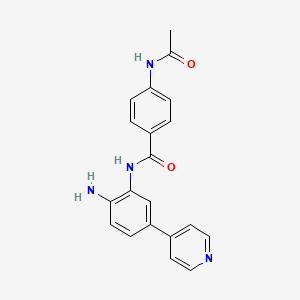
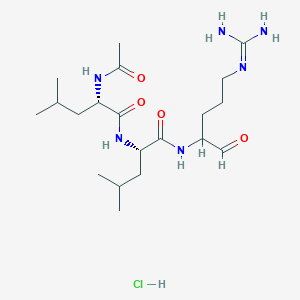
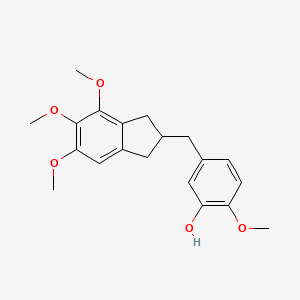

![cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]](/img/structure/B12380851.png)
![2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide](/img/structure/B12380865.png)
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)



